2,4,5-T trimethylamine salt
Description
Historical Context of Phenoxy Herbicides in Research and Application
The discovery of phenoxyacetic acids as plant growth regulators in the early 1940s marked a transformative moment in agriculture and vegetation management. cambridge.orgresearchgate.net Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T were found to be highly effective selective herbicides, capable of controlling broad-leaved weeds without harming cereal grains, grasslands, and coniferous forests. cambridge.org This discovery spurred extensive research and development, leading to the commercial availability of various phenoxy herbicide formulations. cambridge.org
Evolution of 2,4,5-T Formulations in Agricultural and Forestry Sciences
Initially, 2,4,5-T was recognized for its superior efficacy against woody plants compared to 2,4-D. forestresearch.gov.uk This made it a valuable tool for controlling brush and unwanted trees in agricultural and forestry settings. cambridge.orgnih.gov Over the years, various formulations of 2,4,5-T were developed to enhance its effectiveness and ease of application. These included esters, which were oil-soluble, and amine salts, which were water-soluble. coresta.orgepa.gov
The trimethylamine (B31210) salt of 2,4,5-T is one such formulation, created by reacting 2,4,5-trichlorophenoxyacetic acid with trimethylamine. vulcanchem.com This process enhances the water solubility of the compound compared to its parent acid form. vulcanchem.com The development of different formulations like the trimethylamine salt allowed for greater versatility in application methods, including foliar spraying. coresta.orgvulcanchem.com Research in agricultural and forestry sciences focused on optimizing these formulations for specific weed control challenges and environmental conditions. vulcanchem.com For instance, studies investigated the efficacy of different formulations under varying temperature and humidity levels. vulcanchem.com
The use of 2,4,5-T in agriculture and forestry became widespread due to its cost-effectiveness and efficiency in managing unwanted vegetation. cambridge.org By the early 1970s, it was one of the most extensively used herbicides in the United States. nih.gov
Role of 2,4,5-T in Past Military Herbicide Programs: Research and Documentation
The herbicidal properties of phenoxy compounds also attracted military interest. During World War II, the United States and the United Kingdom conducted classified research on the potential use of these chemicals as herbicidal weapons. nih.govwikipedia.org This research laid the groundwork for their later use in military operations. wikipedia.org
The most well-documented military use of 2,4,5-T was during the Vietnam War as a component of "Agent Orange." wikipedia.orgwikipedia.org Agent Orange was a 1:1 mixture of 2,4,5-T and 2,4-D. wikipedia.orgwikipedia.org It was used extensively in Operation Ranch Hand, a U.S. military program aimed at defoliating forests and destroying enemy crops. wikipedia.org The stated goal was to reduce the vegetative cover used by opposing forces and to disrupt their food supply. wikipedia.org
A significant body of research has since documented the chemical composition of the herbicides used in Vietnam and the extent of their application. nih.govwikipedia.org It was discovered that the manufacturing process of 2,4,5-T could produce a highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govwikipedia.org The concentration of TCDD in Agent Orange varied depending on the manufacturer and production conditions. epa.gov Research has shown that early production methods could result in TCDD levels as high as 60 parts per million (ppm), while later, more controlled processes could reduce this to less than 0.01 ppm. vulcanchem.comwikipedia.org
The use of 2,4,5-T was not limited to the Vietnam War. The British military used 2,4,5-T during the Malayan Emergency for similar purposes of defoliation and crop destruction. wikipedia.orgebsco.com Additionally, commercially available 2,4,5-T was used for vegetation control on U.S. military bases in locations such as the Panama Canal Zone between 1948 and 1999. scirp.org
Research Significance of 2,4,5-T Trimethylamine Salt within Environmental Chemistry and Biology
The research significance of this compound extends beyond its herbicidal efficacy and into the realms of environmental chemistry and biology. Its use has prompted extensive studies on its environmental fate, persistence, and potential for biodegradation.
The trimethylamine salt formulation, being water-soluble, has a different environmental mobility profile compared to ester formulations. coresta.orgpic.int Research has investigated its behavior in soil and water systems. Studies have shown that while 2,4,5-T can be adsorbed to soil particles, its persistence is generally brief. oregonstate.edu The primary route of its removal from the environment is through microbial degradation. coresta.orgoregonstate.edu
A key area of research has been the identification and characterization of microorganisms capable of degrading 2,4,5-T. ethz.ch Bacteria such as Burkholderia cepacia AC1100 have been shown to metabolize 2,4,5-T, breaking it down into less harmful compounds. ethz.ch The metabolic pathways for 2,4,5-T degradation have been a subject of intense study, revealing the enzymatic processes involved in cleaving the ether bond and dechlorinating the aromatic ring. vulcanchem.comethz.ch
The presence of the trimethylamine moiety also introduces another dimension to its environmental and biological study. Trimethylamine itself is a naturally occurring compound that can be utilized by various microorganisms as a source of carbon and nitrogen. researchgate.net Research into the biodegradation of trimethylamine has identified specific enzymes, such as trimethylamine monooxygenase, involved in its metabolism. researchgate.net
The environmental impact of 2,4,5-T and its formulations is intrinsically linked to the presence of the TCDD contaminant. forestresearch.gov.ukoregonstate.edu The persistence and bioaccumulation potential of TCDD have been major drivers of research. vulcanchem.com Studies have examined the half-life of TCDD in soil, which can be over 10 years, and its potential to accumulate in aquatic ecosystems. vulcanchem.com
The following tables summarize key research findings related to the properties and environmental behavior of 2,4,5-T and its related compounds.
Table 1: Physicochemical Properties of 2,4,5-T and its Trimethylamine Salt
| Property | 2,4,5-Trichlorophenoxyacetic acid | This compound | Source |
| CAS Number | 93-76-5 | 6369-96-6 | wikipedia.org, vulcanchem.com |
| Molecular Formula | C8H5Cl3O3 | C11H14Cl3NO3 | wikipedia.org, vulcanchem.com |
| Molecular Weight | 255.48 g/mol | 314.6 g/mol | wikipedia.org, vulcanchem.com |
| Melting Point | 154–158 °C | Not specified for the salt | vulcanchem.com |
| Water Solubility | Sparingly soluble | Significantly higher than the parent acid | vulcanchem.com, pic.int |
Table 2: Environmental Fate and Degradation of 2,4,5-T
| Aspect | Finding | Source |
| Persistence in Soil | Brief persistence with extensive adsorption. | oregonstate.edu |
| Primary Degradation Pathway | Microbial degradation. | oregonstate.edu, coresta.org |
| Degrading Microorganisms | Burkholderia cepacia AC1100, Sphingomonas spp. | ethz.ch, vulcanchem.com |
| TCDD Half-life in Soil | Can exceed 10 years. | vulcanchem.com |
| Photodegradation | Subject to UV decomposition on exposed surfaces. | pic.int |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6369-96-6 |
|---|---|
Molecular Formula |
C11H14Cl3NO3 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3 |
InChI Key |
NIUIAPURUKNXIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Environmental Fate and Transport Dynamics of 2,4,5 T Trimethylamine Salt
Soil Environmental Interactions and Persistence of 2,4,5-T and its Amine Salts
The fate of 2,4,5-T trimethylamine (B31210) salt in the terrestrial environment is largely governed by its interactions with soil components and its subsequent degradation. As an amine salt, it readily dissolves in soil water, dissociating into the 2,4,5-T anion and the trimethylamine cation. The subsequent behavior is then primarily that of the 2,4,5-T acid. asacim.org.ar24d.info
Sorption and Desorption Mechanisms in Diverse Soil Types
The movement and bioavailability of 2,4,5-T in soil are significantly influenced by sorption and desorption processes. Sorption, the binding of the chemical to soil particles, is a key factor in its retention and potential for leaching.
Research indicates that 2,4,5-T is moderately mobile in both sandy and clay soils. pic.inthealthandenvironment.org The extent of sorption is closely linked to the soil's organic matter content and pH. scialert.netmsss.com.my Soils with higher organic carbon content tend to exhibit greater adsorption of 2,4,5-T. scialert.netresearchgate.net For instance, one study found that the Freundlich adsorption coefficient (K) for 2,4,5-T was substantially higher in soils with more organic matter. researchgate.net
Soil pH also plays a critical role. In more acidic soils, the adsorption of phenoxyacetic acids like 2,4,5-T tends to be stronger. scialert.net The chemical exists predominantly in its anionic form in most agricultural soils, and its adsorption is influenced by the variable charges on soil colloids, particularly iron and aluminum oxides and organic matter.
Desorption, the release of the sorbed chemical back into the soil solution, determines its continued mobility and availability for degradation or plant uptake. Studies on the related herbicide 2,4-D have shown that desorption is not always a fully reversible process, indicating that a fraction of the herbicide can become more strongly bound to soil particles over time. scialert.net
Table 1: Factors Influencing 2,4,5-T Sorption in Soil
| Soil Property | Influence on Sorption | Research Finding |
|---|---|---|
| Organic Matter | Positive Correlation | Higher organic matter content leads to increased sorption. scialert.netresearchgate.net |
| Clay Content | Moderate Influence | 2,4,5-T is considered moderately mobile in clay soils. pic.inthealthandenvironment.org Sorption to clay minerals contributes to retention. |
| Soil pH | Inverse Relationship | Sorption is generally greater in more acidic soils (lower pH). scialert.net |
| Particle Size | Inverse Relationship | Smaller particles (silt and clay) show higher sorption coefficients compared to sand-sized fractions. researchgate.net |
Longitudinal Studies on Soil Half-Life and Degradation Rates of 2,4,5-T Amine Salts
The persistence of 2,4,5-T amine salts in soil is primarily determined by microbial degradation. Once the salt dissociates, the 2,4,5-T anion is susceptible to breakdown by various soil microorganisms. frontiersin.org
The half-life of 2,4,5-T in soil, which is the time it takes for half of the applied amount to degrade, has been reported to be in the range of 21 to 24 days under typical conditions. healthandenvironment.org However, this rate can vary significantly depending on environmental factors such as temperature, moisture, and the microbial population present. researchgate.net
Studies have shown that degradation is more rapid in moist, warm soils where microbial activity is high. usda.gov For example, research using the bacterium Pseudomonas cepacia demonstrated that under optimal conditions of 30°C and 15% to 50% moisture content, up to 95% of a high concentration of 2,4,5-T could be degraded within one week. researchgate.net Conversely, in air-dried soils, degradation was observed to be negligible. epa.gov The degradation process typically involves the cleavage of the ether bond to form non-toxic chlorocatechols.
Table 2: Reported Degradation and Half-Life of 2,4,5-T in Soil
| Condition | Half-Life / Degradation Rate | Source |
|---|---|---|
| General Soil | 21-24 days | healthandenvironment.org |
| Maahas Clay Soil | Rapid degradation, similar to 2,4-D | tandfonline.com |
| Luisiana Clay Soil | Slower degradation with a lag period | tandfonline.com |
| Inoculated with P. cepacia | Up to 95% degradation in 7 days (optimal conditions) | researchgate.net |
Aquatic System Behavior of 2,4,5-T Trimethylamine Salt
When this compound enters aquatic environments, its high water solubility dictates its initial behavior, leading to rapid dissolution and dispersion.
Dissolution and Dispersion Characteristics in Water Bodies
As an amine salt, 2,4,5-T trimethylamine is readily soluble in water. pic.inthealthandenvironment.org This property ensures that upon entering a water body, it quickly dissolves and disperses within the water column. The parent 2,4,5-T acid has a moderate solubility in water, but its formulation as a trimethylamine salt significantly enhances this characteristic. pic.intwikipedia.org
Once dissolved, the compound dissociates into the 2,4,5-T anion and the trimethylamine cation. The subsequent movement and fate are then governed by the hydrological characteristics of the water body, such as currents and flow rates, which contribute to its dispersion. noaa.govwikipedia.org In still waters, dispersion will be slower and more dependent on diffusion.
Studies on Stream Contamination and Movement in Hydrological Systems
The primary pathway for 2,4,5-T to enter streams is through direct application, spray drift, or runoff from treated areas. oregonstate.eduepa.gov Monitoring studies conducted during spray operations have shown that while contamination can occur, the resulting concentrations in stream water are often low and transient. oregonstate.eduepa.gov
One intensive study in Oregon found that peak concentrations of phenoxy herbicides in streams rarely exceeded 0.1 parts per million (ppm) and that the residues persisted for only a few hours in most cases. epa.gov Another study reported that maximum concentrations as high as 90 parts per billion (ppb) have been measured, but levels above 10 ppb are seldom encountered. oregonstate.edu
The persistence of 2,4,5-T in water is generally short, as it is subject to several removal processes. It can be adsorbed by suspended clay particles or sediment, absorbed by aquatic biota, or undergo degradation. epa.gov Photodegradation, the breakdown of the chemical by sunlight, can also be a significant removal mechanism near the water's surface. nih.gov
Atmospheric Transport and Deposition of 2,4,5-T Amine Formulations
The application of 2,4,5-T amine formulations can lead to their entry into the atmosphere, primarily through spray drift. pic.int The extent of this atmospheric transport depends heavily on the application method, equipment, and prevailing weather conditions. oregonstate.edu
Formulations can become airborne as fine droplets or vapors. pic.int The selection of specific formulations, such as low-volatile esters or amine salts, and careful management of application techniques can minimize the loss of the herbicide to the air. oregonstate.edu Once in the atmosphere, the compound can be transported over distances before being deposited back onto land or water surfaces through wet deposition (rain or snow) or dry deposition. nih.gov Monitoring in agricultural areas in the past has detected ambient air levels ranging from 0.06 to 14.6 µg/m³. pic.int
Volatilization Research from Treated Surfaces
The conversion of a substance from a liquid or solid to a gaseous state, known as volatilization, is a key process in the environmental transport of herbicides. The potential for volatilization is influenced by the chemical's vapor pressure, with higher vapor pressures indicating greater volatility. Environmental conditions such as high temperatures and humidity can also increase the rate of volatilization.
While specific research focusing solely on the volatilization of the trimethylamine salt of 2,4,5-T is limited, studies on related compounds provide valuable insights. For instance, amine salts are generally considered to be less volatile than ester formulations of phenoxy herbicides. lsu.edu However, volatilization can still occur. A study on the dissipation of phenoxy herbicides from grass in various U.S. locations indicated a fast initial phase of residue decline with a half-life of one to three weeks, which was likely attributable to both volatilization and wash-off from plant surfaces. inchem.org
Research on triclopyr, another herbicide, showed that the vapor concentration of its triethylamine (B128534) salt peaked within the first 24 hours after application and was higher in spring and summer compared to fall and winter. researchgate.net This suggests that temperature and season can significantly impact the volatilization of amine salt formulations.
Persistence and Residue Dynamics in Vegetation Treated with this compound
The persistence of this compound on and within treated vegetation is a critical aspect of its environmental fate. Residue levels are influenced by the initial application rate, environmental conditions, and the type of vegetation.
Immediately following application, herbicide concentrations on vegetation can be significant. For example, studies have shown that the application of 2,4,5-T at a rate of 2 pounds per acre resulted in initial residues of 90 to 300 parts per million (ppm) on grasses. oregonstate.edu Another study on chaparral vegetation found maximum initial concentrations of 92.4 ppmw of 2,4,5-T. oregonstate.edu
Residue levels decline over time due to a combination of factors, including degradation, washoff by rainfall, and dilution as the plant grows. oregonstate.edu The initial rapid decline is often followed by a slower dissipation of the remaining low-level residues, which can persist for several months in some plant species. inchem.org
Research on pastureland treated with a mixture containing the triethylamine salt of 2,4,5-T showed that an average of 98% of the herbicide was lost from the treated areas six weeks after application. inchem.org In a study on chaparral, mean residue levels declined rapidly, with only 2.5 ppmw remaining 12.5 months after the initial application. oregonstate.edu The half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days. pic.int
The following table presents data on the persistence of 2,4,5-T residues in vegetation from different studies.
Table 2: Persistence of 2,4,5-T Residues in Vegetation
| Vegetation Type | Initial Residue (ppm) | Residue After Time Interval | Time Interval | Source |
|---|---|---|---|---|
| Grasses | 90 - 300 | - | - | oregonstate.edu |
| Chaparral | 92.4 | 2.5 ppmw | 12.5 months | oregonstate.edu |
| Pastureland Grass | - | 2% of initial application | 6 weeks | inchem.org |
| Sugarcane | 10 mg/kg | <0.05 mg/kg | 26 weeks | inchem.org |
Biotic and Abiotic Transformation Pathways of 2,4,5 T Trimethylamine Salt
Microbial Degradation Mechanisms
The persistence of 2,4,5-T in the environment is significantly influenced by microbial activity. Bacteria and fungi have evolved diverse metabolic strategies to utilize this chlorinated phenoxyacetic acid as a source of carbon and energy, or to co-metabolize it in the presence of other growth-supporting substrates. These degradation mechanisms can be broadly categorized into aerobic and anaerobic pathways, each involving distinct microbial consortia and enzymatic systems.
Aerobic Biodegradation Pathways and Associated Microbial Consortia
Under aerobic conditions, the biodegradation of 2,4,5-T is an oxidative process. It typically involves the cleavage of the ether linkage, hydroxylation of the aromatic ring, and subsequent ring fission. This process is often carried out by a cooperative group of microorganisms, known as a microbial consortium, where different species perform sequential steps in the degradation pathway. mdpi.comnih.govfrontiersin.org
Several bacterial genera have been identified for their capacity to aerobically degrade 2,4,5-T. Among the most extensively studied is the genus Burkholderia (formerly Pseudomonas). frontiersin.orgepa.gov The strain Burkholderia cepacia AC1100, for instance, is capable of utilizing 2,4,5-T as its sole source of carbon and energy. epa.gov Other key genera known to contain 2,4,5-T-degrading species include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org These bacteria have been predominantly isolated from soils with a history of herbicide contamination. frontiersin.org The genus Nocardioides, in particular, is recognized for its ability to degrade a variety of recalcitrant organic pollutants, including aromatic compounds. nih.gov
Table 1: Key Microbial Genera in Aerobic Degradation of 2,4,5-T
| Genus | Example Strain(s) | Key Characteristics |
|---|---|---|
| Burkholderia | B. cepacia AC1100 | Can utilize 2,4,5-T as a sole carbon and energy source. epa.gov |
| Nocardioides | - | Known for degrading hard-to-degrade aromatic pollutants. frontiersin.orgnih.gov |
| Sphingomonas | - | Capable of utilizing 2,4,5-T as a major carbon and energy source. frontiersin.org |
The aerobic degradation of 2,4,5-T is initiated by a specialized enzymatic system. In Burkholderia cepacia AC1100, the pathway begins with the action of a 2,4,5-T oxygenase, a multi-component enzyme encoded by the tftA and tftB genes. frontiersin.orgresearchgate.net This enzyme catalyzes the removal of the acetate (B1210297) side chain, converting 2,4,5-T into 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). frontiersin.orgresearchgate.net
Following this initial step, a series of enzymatic reactions leads to dechlorination and the opening of the aromatic ring. A flavin-containing monooxygenase, encoded by the tftC and tftD genes, hydroxylates 2,4,5-TCP to 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ) and subsequently to 5-chlorohydroxyquinol (5-CHQ). researchgate.net Dechlorination of 5-CHQ is then catalyzed by the TftG enzyme to yield hydroxyquinol. researchgate.net Finally, a dioxygenase, encoded by the tftH gene, catalyzes the cleavage of the aromatic ring, a critical step in the mineralization of the compound. researchgate.netrsc.org Fungi also contribute to aerobic degradation through enzymes like laccases and cytochrome P450 monooxygenases. nih.govmdpi.com
Table 2: Enzymatic Pathway of Aerobic 2,4,5-T Degradation in Burkholderia cepacia AC1100
| Step | Substrate | Enzyme | Gene(s) | Product |
|---|---|---|---|---|
| 1 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-T oxygenase | tftA, tftB | 2,4,5-Trichlorophenol (2,4,5-TCP) |
| 2 | 2,4,5-Trichlorophenol (2,4,5-TCP) | Monooxygenase | tftC, tftD | 2,5-Dichlorohydroquinone (2,5-DCHQ) |
| 3 | 2,5-Dichlorohydroquinone (2,5-DCHQ) | Monooxygenase | tftC, tftD | 5-Chlorohydroxyquinol (5-CHQ) |
| 4 | 5-Chlorohydroxyquinol (5-CHQ) | Dechlorinase | tftG | Hydroxyquinol |
Anaerobic Reductive Dechlorination Processes of 2,4,5-T Amine Salts
In the absence of oxygen, the microbial degradation of 2,4,5-T follows a distinct pathway known as reductive dechlorination. In this process, the chlorine substituents on the aromatic ring are sequentially removed and replaced by hydrogen atoms, with the chlorinated compound serving as an electron acceptor. researchgate.netnih.gov This process is a form of anaerobic respiration known as organohalide respiration. nih.govwikipedia.org
The anaerobic degradation of 2,4,5-T results in the formation of a series of less-chlorinated intermediates. The initial steps often involve the dechlorination of the parent compound to form dichlorophenoxyacetic acids, such as 2,4- and 2,5-dichlorophenoxyacetic acid. nih.gov Subsequent reactions can involve the cleavage of the ether linkage, leading to the formation of various chlorinated phenols. nih.gov
Studies of anaerobic microbial consortia from sediments and aquifers have identified several key degradation products. These include 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol. researchgate.netnih.gov As dechlorination proceeds, these intermediates are further transformed, ultimately leading to the formation of phenol (B47542). researchgate.netnih.gov Phenol itself can then be completely mineralized to methane (B114726) and carbon dioxide by other members of the microbial community. researchgate.net
Table 3: Common Anaerobic Degradation Products of 2,4,5-T
| Compound Type | Examples |
|---|---|
| Dichlorophenoxyacetic Acids | 2,4-Dichlorophenoxyacetic acid, 2,5-Dichlorophenoxyacetic acid nih.gov |
| Dichlorophenols | 3,4-Dichlorophenol, 2,5-Dichlorophenol researchgate.netnih.gov |
| Monochlorophenols | 3-Chlorophenol researchgate.netnih.gov |
The process of anaerobic reductive dechlorination is carried out by specialized groups of bacteria. Organohalide-respiring bacteria (OHRB) are key players, capable of using chlorinated compounds as terminal electron acceptors for energy production. nih.gov Genera such as Dehalobacter, Dehalococcoides, and Desulfitobacterium have been implicated in the dechlorination of 2,4,5-T and its chlorinated phenol intermediates. researchgate.netnih.govmicrobe.com For instance, Dehalobacter has been identified as the OHRB responsible for the initial reductive dechlorination steps of 2,4,5-T. researchgate.net Pure cultures of Dehalococcoides mccartyi and Desulfitobacterium hafniense have also demonstrated specific dechlorination activities within the 2,4,5-T degradation pathway. nih.gov
The complete mineralization of 2,4,5-T under anaerobic conditions often relies on the coordinated activities of a syntrophic community. researchgate.netnih.gov After OHRB remove the chlorine atoms to produce phenol, other fermentative and methanogenic populations take over. researchgate.net For example, genera like Syntrophorhabdus, in cooperation with methanogens, are thought to be involved in the degradation of the phenol intermediate. researchgate.net This syntrophic relationship, where the products of one group of organisms serve as the substrate for another, is essential for the complete breakdown of the parent compound. nih.gov
Factors Influencing Microbial Degradation Efficiency
The efficiency of microbial degradation of 2,4,5-T is influenced by several environmental factors, including the presence of soil amendments and the availability of nutrients.
Research has shown that the addition of certain organic materials can impact the rate of 2,4,5-T degradation. In one study, soil amended with agricultural waste (rice straw and husk), compost, rice bran, and soybean powder showed slower degradation of 2,4,5-T compared to untreated contaminated soil. frontiersin.org This suggests that the presence of more readily available carbon sources may lead microorganisms to preferentially utilize those over the more complex herbicide molecule.
Conversely, the availability of specific nutrients can be a limiting factor in the microbial breakdown of chlorinated herbicides. The addition of inorganic salts such as ammonium (B1175870) nitrate, potassium phosphate, and magnesium sulfate (B86663) has been utilized in bioremediation strategies to support microbial growth and enhance degradation activities. frontiersin.org The composition of the microbial community is also a critical factor. Soils with a history of contamination often harbor microbial populations that have adapted to utilize herbicides like 2,4,5-T as a carbon and energy source. frontiersin.org For instance, communities dominated by Proteobacteria have been shown to be more effective at degrading 2,4,5-T than those where Bacillus and Paenibacillus species become more abundant after amendments. frontiersin.org
| Factor | Influence on 2,4,5-T Degradation | Research Findings |
| Soil Amendments (e.g., agricultural waste, compost) | Can decrease degradation efficiency. | Microbial communities in amended soil showed significantly less degradation of 2,4,5-T over 23 days compared to untreated soil, where degradation occurred within 5 days. frontiersin.org |
| Nutrient Availability (e.g., inorganic salts) | Can enhance degradation by supporting microbial growth. | Bioremediation strategies often include the addition of inorganic nutrients to stimulate microbial activity. frontiersin.org |
| Microbial Community Composition | Adapted communities from contaminated sites are more efficient. | Communities from historically contaminated soil degraded 2,4,5-T much faster than those from amended soil. frontiersin.org |
Photodegradation Research on 2,4,5-T and its Amine Salts
Photodegradation, or the breakdown of compounds by light, is a significant abiotic transformation pathway for 2,4,5-T in aqueous environments. Research has demonstrated that 2,4,5-T in aqueous solutions is susceptible to photodegradation when exposed to ultraviolet (UV) light. nih.gov
Studies using stationary and laser flash photolysis have shown that the primary photochemical steps involve both photoionization and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. nih.gov This leads to the formation of several degradation products. The major products identified include the substitution of a chlorine atom by a hydroxyl group at the 2-, 4-, or 5-position of the aromatic ring, as well as the hydroxylation of the benzene (B151609) ring at the 3- and 6-positions. nih.gov
The efficiency of photodegradation can be influenced by the presence of other substances in the water. For instance, the complexation of 2,4,5-T with cyclodextrins has been shown to alter the quantum yield of its photolysis and the ratio of the resulting photodegradation products. nih.gov This indicates that the surrounding chemical matrix can play a role in the rate and pathway of photodegradation.
| Process | Key Mechanisms | Major Products | Influencing Factors |
| Photodegradation | Photoionization, Heterolytic cleavage of C-Cl bond. nih.gov | Hydroxylated derivatives of 2,4,5-T. nih.gov | Presence of complexing agents (e.g., cyclodextrins). nih.gov |
Chemical Hydrolysis and Other Abiotic Transformation Processes
Chemical hydrolysis is generally not considered a significant abiotic transformation process for 2,4,5-T and its salts under typical environmental conditions. epa.gov The 2,4,5-T molecule is stable in aqueous solutions at a pH range of 5 to 9. pic.int
While direct hydrolysis of the ether linkage is slow, other abiotic processes may contribute to its transformation. In the atmosphere, the vapor phase of related compounds like 2,4-D is degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov It is plausible that 2,4,5-T, if it were to volatilize, would undergo similar atmospheric reactions. However, the salt forms, including trimethylamine (B31210) salt, are not volatile. cdc.gov
Once in the soil, the 2,4,5-T anion can be adsorbed to soil particles, which can limit its availability for other transformation processes. healthandenvironment.org The extent of adsorption is dependent on soil type, with higher adsorption in soils with more organic matter and clay content.
Analytical Methodologies for 2,4,5 T Trimethylamine Salt and Metabolites in Environmental Matrices
Extraction and Sample Preparation Techniques for Complex Environmental Samples
The initial and critical step in the analysis of 2,4,5-T trimethylamine (B31210) salt from environmental matrices is the efficient extraction of the analyte. The choice of extraction technique is dictated by the sample type, the chemical properties of the analyte, and the subsequent analytical method.
For soil and sediment samples, a common approach involves solid-liquid extraction (SLE). This typically includes acidifying the sample to convert the salt to its less polar acid form, followed by extraction with an organic solvent. For instance, a method for extracting 2,4-D, a chemically similar herbicide, from soil involves acidification followed by extraction with dichloromethane (B109758) and sonication. researchgate.net Another approach for soil samples is to use acetonitrile (B52724) in a modified Soxhlet apparatus, which offers the advantages of using a smaller volume of organic solvent and reducing extraction time. oup.com To enhance extraction efficiency, especially for low-moisture samples like cereals, water may be added before extraction. eurl-pesticides.eu It is crucial to thoroughly homogenize soil samples before subsampling to ensure representativeness. udel.edu
A widely used and effective sample preparation technique for various pesticides, including phenoxy herbicides, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. hpst.cz This approach combines extraction with acetonitrile and a salting-out step, followed by dispersive solid-phase extraction (dSPE) for cleanup. hpst.cznih.gov
For water samples, liquid-liquid extraction (LLE) is a conventional technique. The water sample is typically acidified to protonate the phenoxy acid, making it more soluble in organic solvents like ethyl acetate (B1210297) or a mixture of ethyl acetate and n-hexane. mhlw.go.jp Solid-phase extraction (SPE) offers an alternative with benefits such as lower solvent consumption and higher sample throughput.
The table below summarizes various extraction techniques applicable to different environmental matrices.
| Matrix | Extraction Technique | Key Steps & Reagents | Advantages | Reference |
| Soil/Sediment | Solid-Liquid Extraction (SLE) | Acidification (e.g., H₂SO₄), organic solvent (e.g., dichloromethane), sonication | Effective for solid matrices | researchgate.net |
| Soil | Modified Soxhlet Extraction | Acetonitrile, heating | Reduced solvent volume, faster extraction | oup.com |
| Various | QuEChERS | Acetonitrile extraction, salting-out (e.g., MgSO₄, NaCl), dSPE cleanup | Fast, simple, versatile | hpst.cz |
| Water | Liquid-Liquid Extraction (LLE) | Acidification, extraction with immiscible organic solvent (e.g., ethyl acetate) | Established, effective for liquid samples | mhlw.go.jp |
Chromatographic and Spectrometric Detection Methods for 2,4,5-T Amine Salt
Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify 2,4,5-T and its metabolites. The most common analytical techniques are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. researchgate.net
GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For the analysis of phenoxy acid herbicides like 2,4,5-T, a derivatization step is typically required to convert the polar carboxylic acid into a more volatile ester form, often a methyl ester, which is more amenable to GC analysis. nih.gov
The gas chromatograph separates the components of a mixture based on their interaction with a stationary phase in a capillary column. innovatechlabs.com The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. youtube.com Triple quadrupole GC-MS/MS systems offer even higher selectivity and sensitivity, which is particularly beneficial for analyzing trace levels of contaminants in complex matrices like food and environmental samples. thermofisher.com
LC-MS/MS has become a preferred method for the analysis of polar, thermolabile, and non-volatile compounds, including many pesticides and their metabolites. bluthbio.com A significant advantage of LC-MS/MS for phenoxy acids is that derivatization is often not necessary, simplifying sample preparation. bluthbio.com
In LC-MS/MS, the analytes are separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. rsc.org The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces matrix interference. nih.govnih.gov This technique involves the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of specific product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of confidence in the identification and quantification of the target analyte. bluthbio.com
The combination of LC with MS/MS is a powerful and versatile analytical tool for both qualitative and quantitative purposes in complex biological matrices. bluthbio.com
Quantification of Residual Levels and Degradation Products in Soil, Water, and Biota
Accurate quantification of 2,4,5-T and its degradation products in environmental samples is crucial for assessing environmental contamination and exposure risks. Following aerial application, initial concentrations of 2,4,5-T on vegetation can range from 90 to 300 ppm. oregonstate.edu However, these residues degrade rapidly, with a significant reduction observed within a few weeks. oregonstate.edu
In soil, 2,4,5-T is subject to microbial degradation. oregonstate.edu Its persistence in the environment is influenced by factors such as soil type, temperature, and moisture content. The trimethylamine salt form is expected to readily dissociate in the environment, with the 2,4,5-T anion being the species of primary environmental concern.
Studies on the fate of 2,4,5-T have shown that it does not tend to accumulate in animal tissues and is rapidly excreted. oregonstate.edu In aquatic environments, concentrations of 2,4,5-T in streams following application have been found to be low and transient, generally not exceeding 0.1 ppm. oregonstate.edu
The table below presents some reported residual levels of 2,4,5-T in different environmental matrices.
| Matrix | Reported Concentration Range | Context | Reference |
| Grasses | 90 - 300 ppm | Immediately following application of 2 lbs/acre | oregonstate.edu |
| Pasture Grass | 28 - 113 mg/kg | Immediately after spraying | inchem.org |
| Wild Mushrooms | <0.02 - 1.8 mg/kg | 2 to 13 weeks after aerial spraying | inchem.org |
| Rice Straw | 1 - 13 mg/kg | 50-84 days after last application | inchem.org |
| Streams | < 0.1 ppm | During and immediately after application | oregonstate.edu |
Method Validation and Quality Control in Environmental Monitoring Research
To ensure the reliability and accuracy of analytical data in environmental monitoring, rigorous method validation and quality control (QC) procedures are essential. eurl-pesticides.eu Method validation involves demonstrating that an analytical method is suitable for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve.
Accuracy is typically determined by recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.
Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD).
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
Quality control measures are implemented throughout the analytical process to ensure the ongoing performance of the method. eurl-pesticides.eu This includes the regular analysis of blanks to check for contamination, fortified samples to monitor accuracy and precision, and the use of certified reference materials when available. For LC-MS/MS analysis, matrix-matched calibration is often necessary to compensate for matrix effects that can suppress or enhance the analyte signal. eurl-pesticides.eu
Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) or specific regulatory bodies, ensures that the data generated from environmental monitoring studies are robust, defensible, and comparable across different laboratories. eurl-pesticides.eunih.gov
Ecological Impact Studies and Community Dynamics in Contaminated Environments Non Toxicological Aspects
Research on Impact on Soil Microbial Communities and Activity
The persistence and effect of 2,4,5-T in the soil environment are largely dictated by the activity of soil microorganisms. Research indicates that 2,4,5-T is susceptible to metabolism by these microbial communities, which ultimately determines its persistence in the soil. Generally, 2,4,5-T is not considered persistent in a forest floor or soil environment oregonstate.edu. The degradation process involves the breakdown of the parent compound, and its degradation product, 2,4,5-trichlorophenol (B144370), is even more readily metabolized by soil microbes oregonstate.edu.
The application of herbicides can have detrimental effects on soil microbial diversity, with the impact depending on the chemical's concentration, bioavailability, and persistence, as well as soil characteristics like texture and organic matter content mdpi.com. While herbicides at higher doses can be lethal to sensitive microbes, the alteration of the microbial community can also indirectly affect plant health by reducing nutrient availability or increasing disease incidence mdpi.com. Biochemical processes driven by soil microbes, such as nitrification and denitrification, can be diminished by certain herbicides mdpi.com.
Table 1: Factors Influencing Herbicide Impact on Soil Microbes
| Factor | Description | Potential Impact | Source |
|---|---|---|---|
| Chemical Persistence | The length of time the herbicide remains active in the soil. | Longer persistence can lead to more prolonged effects on microbial populations. | mdpi.com |
| Concentration | The amount of herbicide applied to the soil. | Higher concentrations are more likely to have detrimental effects on sensitive microbes. | mdpi.com |
| Soil Organic Matter | The amount of carbon-based compounds in the soil. | Can influence the adsorption and bioavailability of the herbicide to microbes. | mdpi.com |
| Soil Salinity | The concentration of dissolved salts in the soil. | Can cause osmotic stress, leading to reduced microbial activity and shifts in community composition. | copernicus.orgmdpi.com |
| Microbial Metabolism | The ability of microorganisms to degrade the herbicide. | Determines the persistence of the compound in the soil; 2,4,5-T is known to be metabolized by microbes. | oregonstate.edu |
Plant Metabolism and Uptake of 2,4,5-T Trimethylamine (B31210) Salt
The effectiveness and environmental behavior of 2,4,5-T salts are closely linked to their absorption and translocation by plants. Studies on the closely related triethylamine (B128534) salt of 2,4,5-T have shown that absorption and translocation vary significantly among different woody plant species oup.com. For instance, in one study, red maple showed some resistance, with the herbicide causing morphological aberrations rather than complete death, whereas other species were more susceptible oup.com. Resistance in some species, such as white ash (Fraxinus americana), has been associated with poor leaf absorption of 2,4,5-T oup.com.
Once applied to foliage, any 2,4,5-T that is washed into the soil is not considered a significant source of subsequent contamination for plant growth. This is because chlorophenoxyacetic acid herbicides, the class to which 2,4,5-T belongs, are generally poorly absorbed from the soil and translocated by plant roots oregonstate.edu. The primary route of exposure and subsequent metabolic activity is through foliar application oup.com.
Table 2: Plant Uptake and Resistance to 2,4,5-T Salts (based on studies of triethylamine salt)
| Plant Species | Observed Resistance to 2,4,5-T | Associated Factor | Source |
|---|---|---|---|
| Red Maple (Acer rubrum) | Resistant (top growth killed, but not the whole plant) | Not specified | oup.com |
| White Ash (Fraxinus americana) | Resistant | Poor leaf absorption | oup.com |
| Yellow-Poplar (Liriodendron tulipifera) | Susceptible | Not specified | oup.com |
Interactions with Non-Target Terrestrial Organisms (e.g., residues on vegetation)
Following the application of 2,4,5-T, residues on vegetation are subject to environmental factors that reduce their concentration over time. Factors such as rainfall, the dilution effect from plant growth, and chemical degradation contribute to a marked reduction in herbicide residues on foliage within a few weeks after application oregonstate.edu.
The primary route of exposure for non-target terrestrial animals is the ingestion of treated vegetation oregonstate.edu. However, the risk is mitigated by the rapid decline in residue levels. For example, a 1,000-pound animal consuming 100 pounds of forage containing 300 parts per million (ppm) of 2,4,5-T would ingest a dose well below the toxic level oregonstate.edu. The compound is also rapidly excreted by animals, further reducing the potential for harm oregonstate.edu.
Risk assessment frameworks for pesticides on non-target terrestrial plants often use a tiered approach, starting with greenhouse studies on sensitive crop species umweltbundesamt.decroplifeeurope.eu. These assessments calculate a Toxicity Exposure Ratio (TER) to determine if the risk is acceptable croplifeeurope.eu. If initial tests indicate a potential risk, higher-tier semi-field or field studies may be conducted under more realistic exposure conditions europa.eu.
Aquatic Ecosystem Research Regarding Environmental Presence and Biota Interactions
The introduction of 2,4,5-T into aquatic ecosystems can occur following aerial applications. This typically results in an initial, low-level, and short-term contamination of streams oregonstate.edu. However, the long-term contamination of surface and groundwaters from treated areas is limited. This is due to the extensive adsorption of 2,4,5-T to the forest floor material, which prevents significant leaching and subsequent movement of the chemical into water bodies oregonstate.edu.
Toxicological data for 2,4,5-T acid in freshwater environments indicate varying levels of sensitivity among different aquatic organisms . Studies have established the 96-hour LC50 (the concentration lethal to 50% of a test population) for various species.
Table 3: Aquatic Toxicity of 2,4,5-T Acid in Freshwater Organisms
| Organism Type | Number of Species Tested | 48-96h LC50/EC50 Range (µg/L) | Most Sensitive Species (Example) | Source |
|---|---|---|---|---|
| Fish | 16 | 150 - 61,000 | Oncorhynchus mykiss (Rainbow Trout) | |
| Crustaceans | 4 | 120 - 88,000 | Not specified | |
| Insects | 1 | 13,000 | Not specified |
| Rotifers | 3 | 13,000 - 112,900 | Not specified | |
Based on this data, a moderate reliability trigger value of 36 µg/L for freshwater has been calculated to protect 95% of species . This value is used as an indicative interim working level for environmental monitoring and management .
Regulatory Science and Policy Implications of 2,4,5 T Research
Scientific Basis for Historical Restrictions and Bans on 2,4,5-T Containing Products
The primary scientific driver behind the restrictions and eventual ban of 2,4,5-T was not the compound itself, but its unavoidable contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during the manufacturing process. wikipedia.orgnih.gov TCDD, a highly toxic and carcinogenic persistent organic pollutant, was identified as the agent responsible for a range of adverse health effects. wikipedia.orginvasiveplantswesternusa.org
A pivotal moment came in 1969 with the release of a study by Bionetics Research Laboratory, which had been contracted by the National Cancer Institute. nih.gov This study provided the first significant indication of the teratogenic (causing birth defects) and fetotoxic (toxic to a fetus) properties of commercial 2,4,5-T. nih.gov Although it was later determined that the toxicity was caused by the TCDD contaminant, this finding initiated intense regulatory scrutiny. nih.gov
Further evidence supporting a ban included outbreaks of chloracne, a severe skin condition, among workers in plants manufacturing 2,4,5-T and its precursor, 2,4,5-trichlorophenol (B144370). nih.gov In 1978, the U.S. Environmental Protection Agency (EPA) issued a Rebuttable Presumption Against Registration (RPAR) for 2,4,5-T, concluding that it presented an unreasonable risk to humans because it exceeded the "risk criteria" for causing tumors (oncogenicity) and birth defects. isa-arbor.com This regulatory action was a direct result of the accumulating scientific data.
Ultimately, major environmental contamination incidents, such as the dioxin contamination in Missouri and public health concerns near sprayed forests in Oregon, led the EPA to issue an emergency ban on many uses of 2,4,5-T on February 28, 1979. nih.gov This was followed by a complete termination of all its uses in the U.S. by 1985. wikipedia.orgca.gov Similarly, Canada prohibited the use and sale of 2,4,5-T after 1985. wikipedia.orgontario.ca
Table 1: Key Research Findings and Regulatory Actions Leading to the Ban of 2,4,5-T
| Year | Finding or Event | Significance |
| 1965-1969 | Bionetics Research Laboratory study finds 2,4,5-T to be teratogenic and fetotoxic in mice and rats. nih.gov | First major scientific evidence of severe health risks, prompting regulatory review. nih.gov |
| Various | Reports of chloracne outbreaks among workers in 2,4,5-T production facilities. nih.gov | Established a direct link between the manufacturing process and human health effects. nih.gov |
| 1974 | U.S. National Academy of Sciences report confirms TCDD is extremely toxic and the likely cause of chloracne. nih.gov | Reinforced the understanding that the TCDD contaminant was the primary hazard. |
| 1978 | EPA issues a Rebuttable Presumption Against Registration (RPAR) for 2,4,5-T. isa-arbor.com | Formal regulatory step indicating the chemical posed unreasonable risks for oncogenicity and teratogenicity. isa-arbor.com |
| 1979 | EPA issues an emergency ban on most uses of 2,4,5-T in the United States. nih.gov | Culmination of scientific evidence and public concern, leading to immediate market restriction. nih.gov |
| 1985 | All remaining uses of 2,4,5-T are terminated in the U.S., and it is removed from the federal registry in Canada. wikipedia.orgontario.ca | Marked the complete prohibition of the herbicide in North America. wikipedia.orgontario.ca |
Research Informing Re-registration Processes and Environmental Risk Assessments
While 2,4,5-T was banned rather than re-registered, the scientific investigation into its effects helped establish the framework for modern pesticide re-evaluation and environmental risk assessment. epa.gov Regulatory bodies like the U.S. EPA are required by law, such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), to periodically review registered pesticides to ensure they continue to meet current health and environmental safety standards. epa.govunl.edu This process is known as re-registration or registration review. epa.gov
The research that would inform such a process for a herbicide like 2,4,5-T or its analogs (e.g., 2,4-D, 2,4-DB) involves a comprehensive evaluation of:
Human Health Risks : This includes assessing potential dietary risks from residues on food crops, risks from contaminated drinking water, and occupational risks to those who handle the pesticide. epa.gov
Ecological Risks : Environmental risk assessments evaluate the potential impact on non-target species, including terrestrial and aquatic plants, birds, mammals, and fish. epa.gov This involves analyzing the chemical's environmental fate (how it moves and breaks down in soil and water) and its toxicity to various organisms. beyondpesticides.org
Efficacy and Value : The assessment also considers the benefits and value of the pesticide in controlling target pests. canada.ca
For similar herbicides like 2,4-DB, the re-evaluation process has led to the implementation of risk mitigation measures, such as removing certain uses from labels and updating application instructions to protect human health and the environment. canada.ca This structured, science-based review ensures that as new research becomes available, regulatory decisions can be updated to protect against unreasonable adverse effects. unl.edu
Table 2: Components of a Standard Pesticide Re-registration and Risk Assessment Process
| Assessment Component | Focus Area | Research and Data Considered |
| Human Health Assessment | Dietary Exposure | Pesticide residue levels in food and drinking water. epa.gov |
| Occupational Exposure | Risks to workers during mixing, loading, and application. epa.gov | |
| Aggregate Exposure | Combined exposure from all potential sources. | |
| Environmental Assessment | Environmental Fate | How the chemical behaves and persists in soil, water, and air. beyondpesticides.org |
| Ecotoxicity | Toxicity to non-target plants, wildlife, and aquatic life. epa.gov | |
| Endangered Species | Potential impacts on threatened or endangered species and their habitats. beyondpesticides.org | |
| Regulatory Outcome | Risk Mitigation | Implementation of measures like buffer zones, restricted uses, or label changes. epa.gov |
| Re-registration Decision | Determination of whether the pesticide continues to meet the standard for registration. epa.gov |
International Conventions and Research on Persistent Organic Pollutants (POPs) Related to 2,4,5-T
The research into 2,4,5-T and its highly toxic contaminant, TCDD, played a significant role in the global understanding and regulation of Persistent Organic Pollutants (POPs). wikipedia.org POPs are chemical substances that are toxic, persist in the environment for long periods, bioaccumulate in fatty tissue, and can be transported over long distances by wind and water. iisd.orgepa.gov
The primary international treaty addressing these chemicals is the Stockholm Convention on Persistent Organic Pollutants, which was adopted in 2001 and entered into force in 2004. epa.govwikipedia.org This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs. wikipedia.orgpops.int
TCDD, the contaminant in 2,4,5-T, is a type of dioxin and is a quintessential POP. wikipedia.org Dioxins are not produced intentionally but are unintentional by-products of industrial processes, including the manufacture of certain herbicides and incineration. iisd.org The Stockholm Convention addresses these substances under Annex C, which requires parties to take measures to reduce and ultimately eliminate their unintentional release. pops.int
The research linking TCDD from 2,4,5-T production to cancer, reproductive disorders, and immune system damage provided a strong scientific basis for including dioxins in the convention. state.gov Furthermore, the international trade of 2,4,5-T is restricted by the Rotterdam Convention, another international treaty designed to manage the trade of hazardous chemicals. wikipedia.org
Table 3: Characteristics of Persistent Organic Pollutants (POPs) and the Stockholm Convention
| Characteristic / Aspect | Description |
| Persistence | Resist degradation in the environment, remaining intact for exceptionally long periods. iisd.org |
| Bioaccumulation | Accumulate in the fatty tissues of living organisms, including humans, and become more concentrated at higher levels of the food chain. iisd.org |
| Long-Range Transport | Can travel long distances from their source via air, water, and migratory species. epa.gov |
| Toxicity | Pose a risk of causing adverse effects to human health and the environment, including cancer and birth defects. state.gov |
| Stockholm Convention | An international environmental treaty that aims to eliminate or restrict the production, use, and unintentional release of POPs. wikipedia.org |
Future Research Directions and Emerging Areas in 2,4,5 T Trimethylamine Salt Studies
Advanced Bioremediation and Phytoremediation Approaches
The limitations of traditional remediation methods for sites contaminated with 2,4,5-T have spurred research into more sustainable and cost-effective biological approaches. Bioremediation and phytoremediation are at the forefront of these efforts, leveraging the metabolic capabilities of microorganisms and plants to degrade or sequester the contaminant.
Bioremediation: Research in this area is focused on identifying and engineering microorganisms with enhanced capabilities to break down 2,4,5-T. Several bacterial and fungal strains have shown promise in degrading 2,4,5-T and related phenoxy herbicides. For instance, strains of Pseudomonas cepacia have been shown to utilize 2,4,5-T as a sole source of carbon and energy, effectively removing it from contaminated soil. nih.gov Fungi, including some white-rot fungi, are also being investigated for their ability to degrade 2,4,5-T through the action of extracellular enzymes like laccase and cytochrome P450 monooxygenases. nih.govnih.gov Future research is likely to focus on optimizing the conditions for microbial degradation in situ, including the addition of co-substrates or nutrients to stimulate microbial activity. nih.gov The study of microbial consortia, rather than single strains, is another promising avenue, as complex microbial communities may be more resilient and efficient in degrading contaminants in the field. frontiersin.org
Phytoremediation: This approach utilizes plants to remove, contain, or render harmless environmental contaminants. mdpi.com For compounds like 2,4,5-T, phytoremediation can occur through several mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by soil microbes stimulated by the plant). frontiersin.org Research is ongoing to identify plant species that are not only tolerant to 2,4,5-T but also efficient at its uptake and degradation. The use of genetically engineered plants with enhanced metabolic capabilities for herbicide degradation is an emerging area of interest. Furthermore, combining phytoremediation with other techniques, such as the use of soil amendments like biochar to enhance microbial activity and reduce contaminant bioavailability, is a key area for future investigation. frontiersin.org
Table 1: Examples of Microorganisms and Plants in Bioremediation and Phytoremediation of 2,4,5-T and Related Compounds
| Organism Type | Specific Example | Mechanism of Action | Reference |
|---|---|---|---|
| Bacteria | Pseudomonas cepacia | Utilizes 2,4,5-T as a sole carbon and energy source for degradation. | nih.gov |
| Fungi | Rigidoporus sp. | Employs enzymes like laccase and cytochrome P450 for the breakdown of 2,4,5-T. | nih.gov |
| Plants | Various hyperaccumulator plants | Potential for phytoextraction, where the plant takes up and stores the contaminant in its tissues. | mdpi.com |
Novel Analytical Technologies for Trace Level Detection and Metabolite Profiling
The accurate assessment of environmental contamination and the effectiveness of remediation strategies depend on sensitive and selective analytical methods. Future research in this area is focused on developing novel technologies for the detection of 2,4,5-T and its metabolites at trace levels and for comprehensively profiling the metabolic pathways of its degradation.
Trace Level Detection: Traditional analytical methods for 2,4,5-T often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). tandfonline.comnih.gov However, the demand for higher sensitivity and throughput has led to the development of more advanced techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the trace level quantification of 2,4,5-T in various environmental matrices, offering high selectivity and low detection limits. nih.govmhlw.go.jp Future advancements may include the development of novel sample preparation techniques, such as solid-phase microextraction (SPME), to pre-concentrate the analyte and improve detection limits further. The development of portable and rapid screening methods, such as biosensors, could also revolutionize on-site monitoring of 2,4,5-T contamination.
Metabolite Profiling: Understanding the metabolic fate of 2,4,5-T is crucial for assessing the completeness of its degradation and identifying any potentially toxic byproducts. uwa.edu.au High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, coupled with liquid chromatography, is an invaluable tool for identifying unknown metabolites. nih.gov These techniques provide accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of novel degradation products. Future research will likely involve the use of metabolomics approaches to gain a more holistic view of the biochemical pathways involved in the microbial and plant-mediated degradation of 2,4,5-T. mdpi.com This will not only enhance our understanding of the degradation process but also aid in the development of more effective bioremediation strategies.
Table 2: Comparison of Analytical Technologies for 2,4,5-T Detection
| Analytical Technology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| GC-ECD/MS | Separation of volatile compounds followed by detection using an electron capture detector or mass spectrometer. | High sensitivity for halogenated compounds. | Often requires derivatization to increase volatility. |
| HPLC-UV | Separation of compounds in a liquid phase with detection based on UV absorbance. | Simpler sample preparation than GC. | Lower sensitivity and selectivity compared to MS. |
| LC-MS/MS | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. | Excellent for trace-level quantification in complex matrices. | Higher instrument cost and complexity. |
| HRMS (e.g., LC-TOF MS) | Provides highly accurate mass measurements, enabling the identification of unknown metabolites. | Crucial for metabolite profiling and identification. | Data analysis can be complex. |
Ecosystem-Scale Modeling of Environmental Transport and Fate
To predict the long-term behavior and potential risks of 2,4,5-T in the environment, researchers are increasingly turning to sophisticated ecosystem-scale models. These models integrate various physical, chemical, and biological processes to simulate the transport and fate of contaminants across different environmental compartments, including soil, water, air, and biota. epa.gov
Historical Contamination Site Assessment and Remediation Research
Many sites remain contaminated with 2,4,5-T and its associated dioxin impurity, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), from past manufacturing, storage, and use. ontario.ca Research in this area is focused on improving the assessment of these historical contamination sites and developing and implementing effective remediation technologies.
Site Assessment: Future research will likely involve the use of advanced site characterization techniques to better delineate the extent of contamination in soil and groundwater. This may include the use of non-invasive geophysical methods to map contaminant plumes and the application of high-resolution sampling and analysis to identify hotspots of contamination. A more thorough understanding of the long-term weathering and transformation of 2,4,5-T and TCDD in the environment is also needed to accurately assess the risks posed by these historical sites.
Remediation Research: The remediation of sites with historical 2,4,5-T contamination presents significant challenges, often due to the co-contamination with TCDD and the complex nature of the contaminated matrices. researchgate.netmdpi.commdpi.com Future research will continue to explore and optimize a range of remediation technologies, including in-situ chemical oxidation (ISCO), thermal desorption, and bioremediation. epa.gov The development of combined treatment approaches, or "treatment trains," that integrate multiple technologies to address different aspects of the contamination is a promising area of investigation. For example, a combination of physical or chemical treatment to reduce high concentrations of the contaminants followed by bioremediation to address residual contamination could be a more effective and sustainable approach.
Q & A
Q. What are the recommended synthetic routes for preparing 2,4,5-T trimethylamine salt in laboratory settings?
- Methodological Answer : The synthesis involves reacting 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with trimethylamine (TMA). First, generate the acid chloride derivative of 2,4,5-T using thionyl chloride (SOCl₂) under anhydrous conditions. Then, combine the acid chloride with TMA in a polar aprotic solvent (e.g., diethyl ether or dichloromethane) at 0–5°C to form the trimethylamine salt. Purification is achieved via recrystallization using ethanol-water mixtures. Ensure stoichiometric excess of TMA (1:1.05 molar ratio) to maximize yield .
Q. Which analytical techniques are optimal for quantifying this compound purity in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Use a C18 reverse-phase column and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode provides higher sensitivity. Derivatization with Fe(II)-EDTA can enhance volatility in gas chromatography (GC) applications .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS hazard classifications: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H330) and skin contact (H312). Store at -20°C in airtight containers to prevent hydrolysis. Decontaminate spills with 10% sodium bicarbonate solution and adsorbents like vermiculite .
Advanced Research Questions
Q. How does the reaction mechanism between 2,4,5-T acid chloride and trimethylamine influence salt stability?
- Methodological Answer : The reaction proceeds via nucleophilic acyl substitution, where TMA attacks the electrophilic carbonyl carbon of the acid chloride. Stability is pH-dependent: Under acidic conditions (pH < 3), the salt dissociates into free acid and TMA. Kinetic studies using NMR or IR spectroscopy can monitor protonation states. For long-term stability, maintain pH 6–8 in aqueous buffers and avoid exposure to light .
Q. What experimental designs are suitable for assessing this compound interactions with soil matrices?
- Methodological Answer : Conduct batch adsorption experiments using soil columns with varying organic matter content (e.g., 1–5%). Use radiolabeled ¹⁴C-2,4,5-T trimethylamine salt to track mobility. Analyze eluates via scintillation counting and fit data to Freundlich isotherms. Include controls with competing ions (e.g., Ca²⁺) to evaluate cation-exchange capacity effects .
Q. How can researchers resolve contradictions in reported herbicidal efficacy of this compound across plant species?
- Methodological Answer : Perform dose-response assays under controlled greenhouse conditions. Use Arabidopsis thaliana (model dicot) and Zea mays (monocot) to compare translocation efficiency. Apply isotopic labeling (e.g., ¹³C-TMA) to trace systemic distribution via imaging mass spectrometry. Validate findings with transcriptomic analysis of auxin-responsive genes (e.g., IAA19) .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and solvent polarity to mitigate byproduct formation (e.g., trimethylamine oxide).
- Analytical Validation : Cross-validate LC-MS results with nuclear magnetic resonance (NMR) for structural confirmation.
- Safety Compliance : Regularly update risk assessments using SDS sheets aligned with UN GHS Rev. 9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
